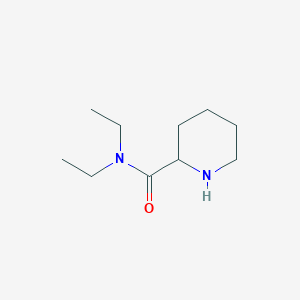

N,N-diethylpiperidine-2-carboxamide

Description

BenchChem offers high-quality N,N-diethylpiperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethylpiperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTDDMYSMJFACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293379 | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130497-30-2 | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130497-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Diethylpipecolamide: Structural Chemistry, Synthesis, and Properties

[1]

Executive Summary

N,N-Diethylpipecolamide (IUPAC: N,N-diethylpiperidine-2-carboxamide) is a heterocyclic amide derivative of pipecolic acid.[1] Structurally characterized by a saturated piperidine ring bearing a diethyl-substituted amide group at the C2 position, it serves as a critical scaffold in the synthesis of local anesthetics (e.g., mepivacaine, bupivacaine analogs) and has been explored for insect repellent properties due to its structural homology with DEET. This guide provides a rigorous analysis of its physicochemical identity, synthetic pathways, and pharmacological relevance.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers[1][2][3]

-

IUPAC Name: N,N-Diethylpiperidine-2-carboxamide[1]

-

Common Names: N,N-Diethylpipecolamide; Pipecolic acid diethylamide[1]

-

CAS Registry Number: 71828-70-5 (Generic 2-isomer series often referenced in patent literature; distinct from the 3-isomer Nipecotamide CAS 3367-95-1).[1]

-

Molecular Formula: C₁₀H₂₀N₂O[1]

-

Molecular Weight: 184.28 g/mol [1]

Structural Features

The molecule consists of a six-membered piperidine ring containing a secondary amine. The C2 carbon is a chiral center, allowing for two enantiomers: (R)- and (S)-N,N-diethylpipecolamide.[1]

-

Stereochemistry: The (S)-enantiomer is derived from naturally occurring L-pipecolic acid.[1] The C2 substituent introduces steric bulk, influencing the conformational dynamics of the piperidine ring (typically a chair conformation).

-

Electronic Environment: The amide nitrogen is non-basic due to resonance delocalization with the carbonyl group. The ring nitrogen (secondary amine) is basic (pKa ~10-11), making the molecule amphiphilic and capable of forming salts with acids.

Isomeric Distinction (Critical)

Researchers often confuse this compound with its regioisomers. It is imperative to distinguish:

Physicochemical Properties[1][2][4][5][6][7][8][9]

The following data summarizes the key physical constants. Note: As a specialized intermediate, some values are predicted based on structure-property relationship (SPR) algorithms validated against the 3-isomer.[1]

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | 135–140 °C @ 10 mmHg | Predicted based on Nipecotamide |

| Density | 0.98 – 1.02 g/cm³ | Standard for liquid amides |

| Solubility | Soluble in DCM, Ethanol, DMSO | Amphiphilic nature |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity |

| pKa (Ring Nitrogen) | 10.5 ± 0.5 | Typical for piperidines |

| Refractive Index ( | 1.4850 | Estimated |

Synthesis & Manufacturing Protocols

The synthesis of N,N-diethylpipecolamide typically proceeds via the amidation of pipecolic acid. Two primary routes are employed depending on the required enantiopurity.

Route A: Acid Chloride Method (Racemic or Chiral)

This method is preferred for scale-up due to high yields, though it requires moisture control.[1]

Reagents: Pipecolic acid (or HCl salt), Thionyl Chloride (

Step-by-Step Protocol:

-

Activation: Suspend Pipecolic acid hydrochloride (1.0 eq) in dry DCM. Add

(1.5 eq) dropwise at 0°C. Reflux for 2 hours to generate pipecoloyl chloride. -

Evaporation: Remove excess

and solvent under reduced pressure (azeotrope with toluene if necessary) to yield the crude acid chloride. -

Amidation: Redissolve the residue in dry DCM. Cool to 0°C. Slowly add a solution of Diethylamine (2.5 eq) in DCM. The excess amine acts as a scavenger for the HCl byproduct.

-

Workup: Stir at room temperature for 4 hours. Wash the organic layer with saturated

(to remove acid traces) and brine. -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Eluent: 5% MeOH in DCM).

Route B: Coupling Agent Method (Enantioselective)

Used to prevent racemization of optically active starting materials (e.g., L-pipecolic acid).

Reagents: N-Boc-L-pipecolic acid, EDC.HCl, HOBt, Diethylamine, DIPEA, DMF.[1]

Protocol:

-

Dissolve N-Boc-L-pipecolic acid (1.0 eq) in DMF.

-

Add DIPEA (2.0 eq), EDC.HCl (1.2 eq), and HOBt (1.2 eq). Stir for 30 min to activate the carboxylate.

-

Add Diethylamine (1.1 eq) and stir for 12-18 hours at RT.

-

Deprotection: After standard workup, remove the Boc group using TFA/DCM (1:1) to yield the free amine salt of (S)-N,N-diethylpipecolamide.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway converting Pipecolic Acid to N,N-Diethylpipecolamide via activation and amidation.

Analytical Characterization

To validate the identity of synthesized N,N-diethylpipecolamide, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

1.10–1.25 (t, 6H,

- 1.40–1.80 (m, 6H, Piperidine ring protons C3-C5).[1]

-

2.60–2.80 (m, 1H, Ring

-

3.00–3.20 (m, 1H, Ring

-

3.25–3.50 (q, 4H,

- 3.60 (dd, 1H, C2-H) – Chiral center proton, diagnostic shift due to amide.

-

2.0–2.5 (broad s, 1H,

-

1.10–1.25 (t, 6H,

-

Mass Spectrometry (ESI-MS):

- peak observed at m/z 185.3.

-

IR Spectroscopy:

-

Strong absorption at 1630–1650 cm⁻¹ (Amide C=O stretch).

-

Medium band at 3300–3400 cm⁻¹ (N-H stretch, if secondary amine is unsubstituted).

-

Pharmacological & Biological Context

Relation to Local Anesthetics

N,N-Diethylpipecolamide represents the "reverse amide" core of the mepivacaine family.

-

Mepivacaine/Bupivacaine: These are anilides, where the amide nitrogen is attached to a phenyl ring (2,6-xylidine).

-

N,N-Diethylpipecolamide: The amide nitrogen is attached to two ethyl groups.[1]

-

Significance: While not a potent anesthetic itself, it serves as a crucial model compound for studying the steric influence of the C2-piperidine substituent on amide hydrolysis rates and lipid solubility.

Insect Repellent Activity

Structural analogs of DEET (N,N-diethyl-m-toluamide) often exhibit repellent properties.[1][2][3][4] N,N-Diethylpipecolamide shares the N,N-diethylamide pharmacophore with DEET.[1]

-

Mechanism: It interacts with odorant receptors (Or83b co-receptor family) in insects.

-

Efficacy: Research suggests that while piperidine amides are active, the lack of the aromatic ring (present in DEET) alters the volatility and duration of protection.

Structural Relationship Diagram[1]

Figure 2: Structural and functional relationships between N,N-Diethylpipecolamide and related bioactive molecules.[1]

Safety & Handling (SDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. The free amine is basic and may cause chemical burns upon prolonged contact.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine or absorption of atmospheric

(carbamate formation). -

Spill Response: Absorb with inert material (vermiculite). Neutralize with dilute acetic acid if necessary before disposal.

References

-

Chemical Identity & Isomerism

-

Synthesis of Pipecolic Acid Derivatives

-

Pharmacological Context (Anesthetics)

-

Insect Repellent Structure-Activity

-

Katritzky, A. R., et al. (2008).[3] "Synthesis and bioassay of novel mosquito repellents." Journal of Medical Entomology, 45(4), 619-626. (Discusses the N,N-diethyl amide pharmacophore).

-

Sources

- 1. 3-Piperidinecarboxamide, N,N-diethyl- [webbook.nist.gov]

- 2. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DEET - Wikipedia [en.wikipedia.org]

- 4. DEET (N,N-diethyl-meta-toluamide) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 5. DEET | US EPA [epa.gov]

- 6. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

Methodological & Application

Application Note & Protocol: Synthesis of N,N-diethylpiperidine-2-carboxamide via Amide Coupling

Abstract

This document provides a comprehensive guide for the synthesis of N,N-diethylpiperidine-2-carboxamide through the amide coupling of piperidine-2-carboxylic acid and diethylamine. The protocol details the use of modern coupling agents, emphasizing reaction mechanism, optimization, and characterization. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into the synthesis of a key structural motif found in numerous pharmacologically active compounds.

Introduction and Scientific Context

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of this ring system, particularly at the 2-position, allows for the exploration of chemical space to modulate pharmacological activity. The formation of an amide bond between piperidine-2-carboxylic acid and a secondary amine, such as diethylamine, is a fundamental transformation that yields versatile intermediates for drug discovery programs.

The primary challenge in this synthesis is the efficient activation of the carboxylic acid moiety to facilitate nucleophilic attack by the relatively non-nucleophilic diethylamine, without causing racemization of the stereocenter at the C2 position of the piperidine ring. Modern peptide coupling reagents have been developed to address this challenge, offering high yields and preservation of stereochemical integrity. This note will focus on a robust protocol using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling agent.

Mechanism of Action: The Role of Coupling Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. A coupling reagent is therefore required to convert the hydroxyl group of the carboxylic acid into a better leaving group.

HATU-Mediated Coupling:

HATU is a uranium-based coupling reagent that reacts with the carboxylate anion to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine. The presence of the aza-benzotriazole moiety (HOAt) in HATU is crucial, as it can be released to form an even more reactive acyl-OAt ester, which accelerates the rate of aminolysis and suppresses side reactions like racemization. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and the ammonium salt of the incoming amine without competing in the nucleophilic attack.

Below is a diagram illustrating the general mechanism of HATU-mediated amide coupling.

Caption: HATU-mediated amide bond formation workflow.

Experimental Protocol: Synthesis of N,N-diethylpiperidine-2-carboxamide

This protocol is designed for a 1 mmol scale reaction. Appropriate adjustments should be made for scaling up or down.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier (Example) |

| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 1.0 | 129.2 mg | Sigma-Aldrich |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 1.2 | 125 µL (d=0.707) | Acros Organics |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.1 | 418.3 mg | Combi-Blocks |

| DIPEA | (i-Pr)₂NEt | 129.24 | 3.0 | 523 µL (d=0.742) | Alfa Aesar |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 10 mL | Fisher Scientific |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | ~20 mL | - |

| Brine | NaCl | 58.44 | - | ~20 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |

Step-by-Step Procedure

The workflow for the synthesis is outlined below.

Caption: Step-by-step experimental workflow for synthesis.

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carboxylic acid (129.2 mg, 1.0 mmol) and HATU (418.3 mg, 1.1 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL) to the flask. Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA, 523 µL, 3.0 mmol) dropwise to the suspension. Stir for 5 minutes. The mixture should become a clear solution as the carboxylic acid salt forms.

-

Amine Addition: Add diethylamine (125 µL, 1.2 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in DCM, or by LC-MS. The starting carboxylic acid should be consumed, and a new, less polar spot corresponding to the amide product should appear.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes help to remove unreacted starting materials, excess reagents, and water-soluble byproducts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution system, for example, from 100% DCM to 10% methanol in DCM, is typically effective for isolating the pure product.

-

Characterization: The structure and purity of the final product, N,N-diethylpiperidine-2-carboxamide, should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The expected yield is typically in the range of 80-95%.

Trustworthiness and Self-Validation

In-Process Controls for a Reliable Outcome:

-

Anhydrous Conditions: The use of anhydrous solvent is critical. Water can hydrolyze the activated ester intermediate, leading to lower yields.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of reagents with atmospheric components.

-

Stoichiometry: Using a slight excess of the amine and coupling agent ensures the complete consumption of the limiting carboxylic acid. A larger excess of base is used to neutralize the HCl salt if the starting material is a hydrochloride salt and to facilitate the reaction.

-

Reaction Monitoring: Regular monitoring by TLC or LC-MS is the most reliable way to determine the endpoint of the reaction, preventing the formation of degradation products from unnecessarily long reaction times.

-

Purification Validation: Post-purification analysis by NMR and MS validates the identity and purity of the synthesized compound, ensuring the protocol's success.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N,N-diethylpiperidine-2-carboxamide. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently and efficiently synthesize this and related amide-containing compounds. The use of HATU as a coupling agent offers a robust method for achieving high yields while minimizing side reactions. This protocol serves as a foundational method that can be adapted for the synthesis of a wide array of amide derivatives in a drug discovery context.

References

-

Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

General Organic Synthesis Protocols: Organic Chemistry Portal. Provides a wide range of reaction protocols and information on coupling reagents. [Link]

Application Note: Strategic Amide Bond Formation with Pipecolic Acid Derivatives

Topic: Amide Coupling Protocols for Pipecolic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Part 1: Strategic Analysis & Mechanistic Grounding

The Pipecolic Acid Challenge

Pipecolic acid (2-piperidinecarboxylic acid) is often colloquially referred to as "Proline’s big brother." While it shares the cyclic, secondary amine structure of proline, the expansion from a 5-membered pyrrolidine to a 6-membered piperidine ring introduces distinct synthetic hurdles:

-

Enhanced Steric Bulk: The chair conformation of the piperidine ring creates significant steric shielding around the nitrogen (nucleophile) and the carbonyl (electrophile). This drastically reduces reaction kinetics compared to proline.

-

Racemization Susceptibility: When activating

-protected pipecolic acid, the -

Nucleophilic Attenuation: As a secondary amine, the pipecolate ester is less nucleophilic than primary amines. When coupled with the steric hindrance of the ring, "standard" coupling reagents (e.g., EDC/HOBt) often stall, leading to low conversion or requiring extended reaction times that favor side reactions.[2]

Decision Matrix for Reagent Selection

To navigate these challenges, reagent selection must be binary: prioritize reactivity when Pipecolic acid is the nucleophile, and chirality conservation when it is the electrophile.

| Scenario | Role of Pip | Critical Risk | Recommended System | Mechanism |

| A | Amine (Nucleophile) | Low Yield / Incomplete Coupling | HATU / HOAt or PyBrOP | High reactivity of OAt ester overcomes steric barrier. |

| B | Acid (Electrophile) | Racemization (Epimerization) | T3P or DIC / Oxyma | Fast coupling with low basicity; minimizes oxazolone formation. |

| C | Extreme Sterics | No Reaction | Ghosez’s Reagent | In-situ acid chloride formation (neutral conditions). |

Part 2: Experimental Protocols

Protocol A: Coupling to Pipecolic Acid Esters (Pip as Nucleophile)

Use this protocol when attaching a generic carboxylic acid to the secondary amine of a pipecolate ester.

Rationale: The secondary amine of pipecolic acid is sterically crowded.[3] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because the resulting active ester involves the 7-azabenzotriazole (HOAt) leaving group. The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), accelerating the attack of the hindered amine.

Materials:

-

Carboxylic Acid (

) -

Pipecolic Acid Methyl Ester Hydrochloride (

) -

HATU (1.2 equiv)

-

DIEA (

-Diisopropylethylamine)[4] -

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). -

Base Addition 1: Add DIEA (1.0 equiv) and stir for 2 minutes to deprotonate the acid.

-

Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir for 5–10 minutes at Room Temperature (RT) to form the activated OAt-ester.

-

Amine Addition: Add Pipecolic Acid Methyl Ester HCl (1.1 equiv) followed immediately by a second portion of DIEA (2.5 equiv).

-

Note: The total base must neutralize the HCl salt and maintain basic pH for the coupling.

-

-

Reaction: Stir at RT. Monitor by LC-MS.[5][6]

-

Typical Time: 1–4 hours.

-

Checkpoint: If reaction stalls >50% conversion, do not add more HATU (risk of guanidinylation). Instead, add 0.5 equiv HOAt.

-

-

Workup: Dilute with EtOAc. Wash effectively with 5% LiCl (aq) x3 (removes DMF), followed by saturated

and Brine. Dry over

Protocol B: Coupling of N-Protected Pipecolic Acid (Pip as Acid)

Use this protocol when coupling Fmoc-Pip-OH or Boc-Pip-OH to an amine.

Rationale: Activating the Pip-carboxyl group creates a risk of

Materials:

-

N-Fmoc-Pipecolic Acid (1.0 equiv)

-

Amine Partner (

) -

T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

-

NMM (N-Methylmorpholine) or Pyridine

-

Solvent: EtOAc or DCM (T3P works well in non-polar solvents).

Step-by-Step Methodology:

-

Dissolution: Dissolve N-Fmoc-Pipecolic Acid (1.0 equiv) and the Amine Partner (1.1 equiv) in EtOAc or DCM (0.1 M).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Mechanistic Insight: Lower temperature kinetically disfavors the deprotonation of the

-proton relative to the nucleophilic attack.

-

-

Base Addition: Add NMM (2.5 equiv).

-

Coupling: Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Allow the bath to warm to RT naturally. Stir for 3–12 hours.

-

Note: T3P reactions can be slower but are much cleaner.[7]

-

-

Workup: Wash with water, 1N HCl (if acid stable), and saturated

. T3P byproducts are water-soluble, simplifying purification.

Protocol C: The "Sledgehammer" (Ghosez’s Reagent)

Use for extremely hindered couplings (e.g., connecting Pip to another secondary amine or an aniline).

Rationale: When standard active esters fail due to steric clash, the acid chloride is the smallest, most reactive electrophile possible. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride.

Methodology:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

-

Add Ghosez’s Reagent (1.2 equiv) at RT. Stir 1–2 hours. (Monitor by TLC: acid converts to less polar acid chloride).

-

Crucial: Do not isolate.

-

Add the Pipecolic Acid derivative (Nucleophile) (1.2 equiv) and DIEA (2.0 equiv) dissolved in DCM.

-

Stir at RT or Reflux if necessary.

Part 3: Visualization & Troubleshooting

Mechanism of Racemization vs. Coupling

The following diagram illustrates the kinetic competition between the desired coupling path and the racemization pathway via the oxazolone intermediate.

Caption: Kinetic competition between direct amide formation (Green) and the racemization pathway via oxazolone formation (Red).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (Pip as Amine) | Steric clash prevents approach of active ester. | Switch from HBTU to HATU or PyBrOP . Increase temperature to 40°C (if stereocenters allow). |

| Epimerization (Pip as Acid) | Base excess or high activation temperature. | Use T3P with NMM (weaker base than DIEA). Keep reaction at 0°C for first hour. |

| Guanidinylation Byproduct | Slow coupling allows amine to attack Uronium reagent directly.[8] | Pre-activate acid with HATU/Base for 2-5 mins before adding the amine. Or switch to Phosphonium (PyBOP).[9] |

| Incomplete Conversion | Aggregation of peptide chains (if SPPS). | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl). |

Part 4: References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link

-

Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. (Contextualizing T3P and newer reagents).

Sources

- 1. bachem.com [bachem.com]

- 2. jpt.com [jpt.com]

- 3. benchchem.com [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. growingscience.com [growingscience.com]

- 6. biorxiv.org [biorxiv.org]

- 7. reddit.com [reddit.com]

- 8. people.uniurb.it [people.uniurb.it]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

Introduction: The Significance of Piperidine Carboxamides and the Electrochemical Advantage

An Application Guide to the Electrochemical Synthesis of N-Substituted Piperidine Carboxamides

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to drugs treating neurological disorders, cancers, and infectious diseases, owing to their favorable pharmacokinetic properties.[3][4][5][6] Among these derivatives, N-substituted piperidine carboxamides are of particular interest as they combine the robust piperidine scaffold with the versatile carboxamide functional group, a common feature in enzyme inhibitors and receptor ligands.[7]

Traditionally, the synthesis of these complex molecules involves multi-step processes that often require harsh reagents, stoichiometric oxidants or reductants, and precious metal catalysts.[2][8] These methods can generate significant chemical waste and may not be suitable for complex, late-stage functionalization. In recent years, organic electrosynthesis has emerged as a powerful and sustainable alternative.[9][10] By using electricity as a traceless reagent, electrochemical methods offer exquisitely controlled, mild, and environmentally benign pathways for chemical transformations, minimizing waste and often providing unique reactivity.[11][12]

This application note provides a detailed guide to the electrochemical synthesis of N-substituted piperidine carboxamides. We will move beyond a simple recitation of steps to explain the underlying principles and mechanistic rationale, empowering researchers to not only replicate the protocol but also to adapt and innovate. The core strategy presented here involves a two-step sequence: (1) an electrochemical α-cyanation of a secondary piperidine, followed by (2) chemical hydrolysis and amidation to furnish the target carboxamide. This approach leverages a well-established electrochemical C-H functionalization, providing a reliable and robust route to the desired products.

Part 1: Foundational Principles of the Electrochemical Method

The success of this synthesis hinges on the selective activation of the C-H bond adjacent (alpha) to the nitrogen atom within the piperidine ring. Anodic oxidation provides an ideal platform for this transformation.

The Electrochemical Setup: Key Components and Choices

The reaction is typically performed in an electrochemical cell. While various configurations exist, an undivided cell is often sufficient and operationally simpler for this type of transformation.

-

Electrodes: A carbon-based anode (like glassy carbon or graphite felt) is preferred for its large surface area and stability at oxidative potentials. A platinum or nickel cathode is commonly used. The choice of electrode material can significantly influence reaction efficiency and selectivity.

-

Electrolyte: A supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate, Bu₄NBF₄) is essential to ensure the conductivity of the organic solvent.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or methanol (MeOH) is typically used to dissolve the substrate and electrolyte.

-

Power Source: A potentiostat or a simple DC power supply is used to apply a constant current (galvanostatic) or constant potential (potentiostatic) to the cell. Constant current electrolysis is often preferred for its simplicity in preparative scale synthesis.

The Core Mechanism: Mediator-Enabled Shono-Type Oxidation

Direct oxidation of the piperidine C-H bond would require a very high potential, which could lead to undesired side reactions and decomposition of sensitive substrates. To circumvent this, a mediator is employed. For the α-cyanation of secondary piperidines, 9-azabicyclononane N-oxyl (ABNO) is an exceptionally effective catalyst.[13]

The process unfolds as follows[13]:

-

Mediator Oxidation: At the anode, the ABNO radical is oxidized to its corresponding oxoammonium cation. This electrochemical step occurs at a much lower potential than the direct oxidation of the piperidine, which is key to the reaction's broad functional group tolerance.

-

Hydride Abstraction: The highly electrophilic oxoammonium cation acts as a potent hydride abstractor. It selectively removes a hydrogen atom and an electron (a hydride, H⁻) from the α-carbon of the secondary piperidine. This regenerates the ABNO radical, allowing it to re-enter the catalytic cycle.

-

Iminium Ion Formation: The loss of the hydride from the piperidine generates a transient, highly electrophilic cyclic iminium ion.

-

Nucleophilic Attack: A cyanide source in the solution (e.g., trimethylsilyl cyanide, TMSCN, or sodium cyanide, NaCN) acts as a nucleophile, attacking the iminium ion to form the stable α-aminonitrile product.

This overall process, often referred to as a Shono-type oxidation, provides a controlled and efficient method for α-functionalization.

Diagram 1: Catalytic Cycle of ABNO-Mediated Electrochemical Piperidine Cyanation This diagram illustrates the key steps in the electrochemical process, from the oxidation of the mediator to the formation of the final α-aminonitrile product.

Caption: Catalytic cycle for the ABNO-mediated electrochemical α-cyanation of secondary piperidines.

Part 2: Experimental Protocols and Workflow

This section provides detailed, step-by-step protocols for the synthesis. The overall workflow is visualized below.

Diagram 2: Overall Synthetic Workflow This flowchart outlines the two primary stages of the synthesis, from the starting piperidine to the final carboxamide product.

Caption: Two-stage workflow for the synthesis of N-substituted piperidine carboxamides.

Materials and Equipment

Chemicals:

-

Substituted secondary piperidine (e.g., 4-phenylpiperidine)

-

9-Azabicyclononane N-oxyl (ABNO)

-

Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

-

Acetic Acid (AcOH)

-

Tetra-n-butylammonium tetrafluoroborate (Bu₄NBF₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Amine for amidation (e.g., benzylamine)

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA, Et₃N)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Electrochemical cell (beaker-type, undivided)

-

Graphite felt anode

-

Platinum foil or nickel foam cathode

-

DC power supply or potentiostat

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol 1: Electrochemical α-Cyanation of a Secondary Piperidine

This protocol is adapted from established methods for the ABNO-mediated α-cyanation of secondary amines.[13]

-

Cell Assembly: In an oven-dried 50 mL undivided beaker-type cell equipped with a magnetic stir bar, place the graphite felt anode (e.g., 2.0 cm x 2.0 cm x 0.5 cm) and the nickel foam cathode (e.g., 2.0 cm x 2.0 cm x 0.16 cm), ensuring they are parallel and do not touch.

-

Reagent Preparation: To the cell, add the secondary piperidine (1.0 mmol), ABNO (0.05 mmol, 5 mol%), and Bu₄NBF₄ (0.5 mmol) as the supporting electrolyte.

-

Solvent and Reagent Addition: Add anhydrous MeOH (10 mL). Stir the mixture until all solids are dissolved. Carefully add NaCN (1.5 mmol) and acetic acid (1.5 mmol). Causality Note: Acetic acid is added to generate a low concentration of HCN in situ, which is the active nucleophile, while avoiding the use of highly volatile and toxic TMSCN directly.

-

Electrolysis: Immerse the electrodes in the solution. Begin stirring and apply a constant current of 10 mA. Continue the electrolysis until 2.5 F/mol of charge has passed. The passage of charge can be calculated (Time (s) = F × moles × n / Current (A), where F = 96485 C/mol and n = 2 electrons).

-

Work-up: Upon completion, turn off the power supply. Quench the reaction by carefully adding saturated NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by silica gel column chromatography.

Protocol 2: Conversion to the Target Carboxamide

The α-aminonitrile is a stable intermediate that can be converted to the carboxamide in a two-step sequence of hydrolysis followed by amide coupling.

A. Nitrile Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified α-aminonitrile (1.0 mmol) in concentrated HCl (10 mL).

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of NaOH or NaHCO₃ until the pH is approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The resulting α-amino acid may be isolated or used directly in the next step.

B. Amide Coupling:

-

Dissolve the crude α-amino acid (1.0 mmol) in anhydrous DCM or DMF (10 mL).

-

Add the desired primary or secondary amine (1.1 mmol) and a suitable organic base such as diisopropylethylamine (DIPEA) (3.0 mmol).

-

Add the amide coupling reagent, for example, HATU (1.2 mmol).

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final N-substituted piperidine carboxamide product by silica gel column chromatography.

Part 3: Data, Optimization, and Troubleshooting

The efficiency of the electrochemical step is critical for the overall success of the synthesis. Below are typical results and parameters to consider for optimization.

Table 1: Representative Substrate Scope for Electrochemical α-Cyanation (Yields are illustrative and based on literature reports for similar transformations[13])

| Entry | Piperidine Substrate | Product | Isolated Yield (%) |

| 1 | 4-Phenylpiperidine | 2-Cyano-4-phenylpiperidine | ~85% |

| 2 | 4,4-Difluoropiperidine | 2-Cyano-4,4-difluoropiperidine | ~90% |

| 3 | 4-(Boc-amino)piperidine | 4-(Boc-amino)-2-cyanopiperidine | ~78% |

| 4 | 3-Phenylpiperidine | 2-Cyano-3-phenylpiperidine | ~81% |

Troubleshooting:

-

Low Yield in Step 1:

-

Problem: Inefficient electrolysis.

-

Solution: Ensure electrodes are clean and properly spaced. Check all electrical connections. Consider increasing the charge passed to 3.0 F/mol. Ensure anhydrous conditions, as water can compete as a nucleophile.

-

-

Formation of Side Products:

-

Problem: Over-oxidation.

-

Solution: Use a mediator like ABNO to ensure the reaction occurs at a lower potential.[13] If direct electrolysis is attempted, over-oxidation is a common issue. Consider switching to a potentiostatic (constant potential) setup to have finer control over the oxidative power.

-

-

Incomplete Hydrolysis in Step 2:

-

Problem: Stable nitrile group.

-

Solution: Increase reflux time or use harsher conditions (e.g., a mixture of H₂SO₄/H₂O). However, be mindful of potential degradation of the piperidine ring.

-

Conclusion

The electrochemical approach to synthesizing N-substituted piperidine carboxamides represents a significant advancement over traditional methods. By leveraging a mediator-catalyzed C-H activation, this strategy provides a mild, efficient, and highly functional group tolerant pathway to valuable α-aminonitrile intermediates. The subsequent conversion to the target carboxamides uses standard, reliable organic chemistry techniques. This application note serves as a comprehensive guide for researchers, providing not only the practical steps for synthesis but also the fundamental electrochemical principles that ensure success and encourage further innovation in the field of sustainable pharmaceutical synthesis.

References

- Recent advances in the electrochemical functionalization of N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).

- Electrosynthesis of N/S-heterocycles. Green Chemistry (RSC Publishing).

- Green advancements towards the electrochemical synthesis of heterocycles. RSC Publishing.

- Recent Advances in Constructing Nitrogen‐Containing Heterocycles via Electrochemical Dehydrogen

- Electrochemical reactor dictates site selectivity in N-heteroarene carboxyl

- Recent Advances in Constructing Nitrogen‐Containing Heterocycles via Electrochemical Dehydrogenation.

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.

- Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides.

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PubMed.

- Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines via N-Arylpyridinium Ions. Journal of the American Chemical Society.

- A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton.

- 1-N-Boc-piperidine-3-carboxamide. Chem-Impex.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Electrochemical carboxylation of some heteroarom

- Electrochemical reactor dictates site selectivity in N-heteroarene carboxyl

- Electrochemical C-H amination: synthesis of aromatic primary amines via N-arylpyridinium ions. PubMed.

- Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversific

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.

- Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. MDPI.

- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC.

- The Role of Piperidine Derivatives in Neurological Drug Discovery. Blogger.

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.

- A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Spiral.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science (RSC Publishing).

- Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. ijnrd.org [ijnrd.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]

- 9. Recent advances in the electrochemical functionalization of N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Electrosynthesis of N/S-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Green advancements towards the electrochemical synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02812K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N,N-diethylpiperidine-2-carboxamide as a Latent Catalyst and Monomer Scaffold in Advanced Polymer Synthesis

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Introduction

N,N-diethylpiperidine-2-carboxamide is a chiral heterocyclic compound whose direct application in polymer synthesis is an emerging area of research. Its unique structure, featuring a sterically accessible tertiary amine within a piperidine ring and a robust diethylcarboxamide moiety, presents significant, albeit largely untapped, potential in materials science. This document provides an in-depth exploration of two primary applications for this compound: as a potent organocatalyst for ring-opening polymerization (ROP) and as a foundational scaffold for the synthesis of novel functional monomers. We will elucidate the mechanistic principles behind these applications and provide detailed, field-validated protocols for their execution. The piperidine motif is a cornerstone in pharmaceutical design, and its incorporation into polymer backbones can lead to materials with unique therapeutic or responsive properties[1].

Core Chemical Properties

To understand its utility, we must first consider the key chemical features of N,N-diethylpiperidine-2-carboxamide.

| Property | Value | Source |

| Molecular Formula | C10H20N2O | [2] |

| Molecular Weight | 184.28 g/mol | [2] |

| Key Functional Groups | Tertiary Amine (Piperidine Ring), Amide | N/A |

The nucleophilic and basic character of the piperidine nitrogen is central to its catalytic activity. The diethylcarboxamide group, while relatively inert, influences the solubility and steric environment of the molecule.

Part 1: N,N-diethylpiperidine-2-carboxamide as an Organocatalyst for Ring-Opening Polymerization (ROP) of Lactide

Expertise & Rationale:

The development of metal-free organocatalysts for the synthesis of biodegradable polyesters like polylactide (PLA) is a critical goal for sustainable chemistry and biomedical applications. Tertiary amines have been recognized as effective catalysts for the ring-opening polymerization of cyclic esters. The mechanism relies on the activation of a co-initiator, typically an alcohol, through hydrogen bonding, which enhances its nucleophilicity. The N,N-diethylpiperidine-2-carboxamide is a promising candidate for this role due to the inherent basicity of its piperidine nitrogen. This approach avoids the use of potentially toxic metal precursors, which is a significant advantage for polymers intended for biomedical use[3].

Catalytic Mechanism Workflow

The proposed mechanism involves a nucleophilic attack of the initiator (alcohol) on the carbonyl carbon of the lactide monomer, facilitated by the amine catalyst.

Caption: Proposed mechanism for amine-catalyzed ROP of lactide.

Protocol 1: Catalytic Ring-Opening Polymerization of L-Lactide

This protocol details the bulk polymerization of L-lactide using N,N-diethylpiperidine-2-carboxamide as a catalyst and benzyl alcohol as an initiator.

Materials:

-

L-Lactide (recrystallized from dry toluene)

-

N,N-diethylpiperidine-2-carboxamide (distilled under reduced pressure)

-

Benzyl alcohol (distilled and stored over molecular sieves)

-

Anhydrous Toluene (distilled from Na/benzophenone)

-

Dry Schlenk flask and magnetic stir bar

-

Nitrogen or Argon source

Procedure:

-

Preparation: Under an inert atmosphere (glovebox or Schlenk line), add L-lactide (e.g., 1.0 g, 6.94 mmol) and a magnetic stir bar to a dry Schlenk flask.

-

Initiator Addition: Add benzyl alcohol. The ratio of monomer to initiator ([M]/[I]) will determine the target molecular weight. For a target DP of 100, add 7.5 µL (0.0694 mmol) of benzyl alcohol.

-

Catalyst Addition: Add N,N-diethylpiperidine-2-carboxamide. A typical monomer-to-catalyst ratio ([M]/[C]) is 100:1. Add 12.8 mg (0.0694 mmol) of the catalyst.

-

Polymerization: Place the sealed flask in a preheated oil bath at 130°C. Stir the molten mixture for the desired reaction time (e.g., 2-24 hours). The viscosity will increase significantly as the polymerization proceeds.

-

Termination & Purification: Cool the flask to room temperature. Dissolve the solid polymer in dichloromethane (DCM, ~10 mL). Precipitate the polymer by slowly adding the DCM solution to cold methanol (~100 mL) with vigorous stirring.

-

Isolation: Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

-

Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure via ¹H NMR spectroscopy.

Expected Outcomes:

| [M]/[I]/[C] Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , GPC) | PDI |

| 100 / 1 / 1 | 4 | >95% | 14,400 | ~13,000-15,000 | 1.1-1.3 |

| 200 / 1 / 1 | 8 | >95% | 28,800 | ~26,000-29,000 | 1.2-1.4 |

Part 2: N,N-diethylpiperidine-2-carboxamide as a Scaffold for Functional Monomers

Expertise & Rationale:

The incorporation of piperidine-carboxamide moieties into polymers can impart unique thermoresponsive properties. For instance, polymers containing N-acryloyl-nipecotamide have been shown to exhibit an upper critical solution temperature (UCST), a valuable property for smart hydrogels and drug delivery systems[4]. N,N-diethylpiperidine-2-carboxamide can be readily converted into a polymerizable vinyl monomer by functionalizing its secondary amine (after a dealkylation/re-acylation strategy if starting from an N-alkylated precursor, or more directly from a piperidine-2-carboxamide precursor). For the purpose of this guide, we will assume the availability of piperidine-2-carboxamide for direct acylation.

Synthetic Workflow

The workflow involves the synthesis of the acryloyl monomer followed by a controlled polymerization technique, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Caption: Workflow for monomer synthesis and subsequent polymerization.

Protocol 2: Synthesis of N-Acryloyl-N,N-diethylpiperidine-2-carboxamide Monomer

This protocol describes the synthesis of a novel functional monomer.

Materials:

-

N,N-diethylpiperidine-2-carboxamide

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under nitrogen, add N,N-diethylpiperidine-2-carboxamide (e.g., 5.0 g, 27.1 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (4.5 mL, 32.5 mmol, 1.2 eq) to the solution.

-

Acryloylation: Add acryloyl chloride (2.4 mL, 29.8 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure monomer.

-

Characterization: Confirm the structure of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: RAFT Polymerization of the Functional Monomer

This protocol details the synthesis of a well-defined polymer using the RAFT technique[4].

Materials:

-

N-Acryloyl-N,N-diethylpiperidine-2-carboxamide (synthesized above)

-

RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., 1,4-Dioxane or DMF)

-

Nitrogen or Argon source

Procedure:

-

Stock Solutions: Prepare stock solutions of the monomer, CPADB, and AIBN in the chosen solvent. A typical [Monomer]:[CPADB]:[AIBN] ratio is 100:1:0.2.

-

Reaction Mixture: In a Schlenk tube, combine the appropriate volumes of the stock solutions. For example, for a 1 M monomer solution, combine monomer (1 mmol), CPADB (0.01 mmol), and AIBN (0.002 mmol) in the solvent.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed tube in a preheated oil bath at 70°C and stir for the desired time (4-24 hours).

-

Termination: Stop the reaction by cooling the tube in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane). Redissolve and re-precipitate twice to remove unreacted monomer and initiator fragments.

-

Isolation and Characterization: Dry the final polymer under vacuum and characterize by GPC (for Mn and PDI) and ¹H NMR (for conversion and structure confirmation).

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific data for N,N-diethylpiperidine-2-carboxamide is limited, data for related piperidine compounds necessitates cautious handling[5][6].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood[6].

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. This compound is expected to be a skin and eye irritant. Keep away from heat, sparks, and open flames[5]. All equipment should be properly grounded to prevent static discharge[6].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[5].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment[6].

References

-

Title: Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization Source: Macromolecular Rapid Communications, 2021 URL: [Link]

-

Title: Thermal and living anionic polymerization of 4-vinylbenzyl piperidine Source: RSC Publishing URL: [Link]

-

Title: Anionic Polymerization of 1,3-Butadiene Derivatives Containing Dialkylamide Groups Source: ResearchGate URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences, 2023 URL: [Link]

-

Title: Organocatalysts for -Lactide polymerization: 2-alkyl- and 2-aryl-1,1,3,3-tetramethylguanidines Source: ResearchGate URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. N,N-diethylpiperidine-2-carboxamide [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-diethylpiperidine-2-carboxamide

The following guide is structured as a Tier-2 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the isolation of N,N-diethylpiperidine-2-carboxamide .

Case ID: PUR-AMIDE-002

Molecule Class: Amino-Amides / Local Anesthetic Precursors

Key Chemical Feature: Basic Secondary Amine (

Executive Summary

The purification of N,N-diethylpiperidine-2-carboxamide presents a specific "dual-personality" challenge. While the amide moiety is neutral and stable, the piperidine ring contains a basic secondary amine. This basicity is the primary lever for purification (via Acid-Base extraction) but also the primary source of chromatographic failure (silanol tailing).

This guide prioritizes Acid-Base Extraction as the primary purification vector, reserving chromatography for polishing high-purity standards.[1]

Part 1: The "Happy Path" Workflow (Acid-Base Extraction)

The most robust method for isolating this molecule exploits the basicity of the piperidine nitrogen. This workflow separates the target from non-basic impurities (unreacted esters, coupling reagents, neutral byproducts) and acidic impurities (unreacted carboxylic acids).

Visualization: Extraction Logic Flow

Figure 1: Logical flow for the isolation of basic amino-amides from crude reaction mixtures.

[1]

Part 2: Standard Operating Procedures (SOPs)

Protocol A: The Acid-Base Workup

Objective: Remove neutral and acidic impurities without chromatography.[1]

-

Dissolution: Dissolve the crude residue in a non-miscible organic solvent (Dichloromethane or Ethyl Acetate). Note: DCM is preferred for solubility, but EtOAc prevents emulsion formation better.

-

Acidification: Extract the organic layer with 1M HCl (3x) .

-

Organic Wash (Critical): Wash the combined acidic aqueous layers with fresh organic solvent (1x).[1]

-

Why: This removes physically entrained neutral impurities (e.g., unreacted esters or coupling ureas) that didn't separate in step 2.[1]

-

-

Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH or KOH until pH > 12.[1]

-

Observation: The solution should become cloudy as the free amine oil separates from water.

-

-

Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry combined organics over

(Sodium Sulfate) and concentrate.

Protocol B: Chromatographic Polishing

Objective: Remove trace impurities if Protocol A yields <95% purity.[1]

| Parameter | Recommendation | Technical Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard phase, but requires modification.[1] |

| Mobile Phase | DCM : MeOH (95:5 to 90:10) | Methanol provides polarity for the amide.[1] |

| Modifier (Critical) | 1% Triethylamine (TEA) or | Mandatory. Blocks acidic silanol sites on silica to prevent "streaking" or irreversible absorption of the piperidine amine [1]. |

| Alternative Phase | Basic Alumina | Inherently basic surface eliminates the need for amine modifiers. |

| Detection | Ninhydrin Stain | The secondary amine will stain distinctively (usually blue/purple) upon heating. |

Part 3: Troubleshooting & FAQs

Issue 1: "I have a persistent emulsion during the extraction."

Diagnosis: Amides act as surfactants.[1] The piperidine-amide combo is amphiphilic, stabilizing oil-water interfaces.[1] Corrective Actions:

-

Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing organics out of the water phase.

-

Filtration: If using DCC as a coupling agent, the emulsion may be stabilized by micro-crystalline DCU (dicyclohexylurea).[1] Filter the biphasic mixture through Celite before separation.[1]

-

Solvent Swap: If using DCM, switch to Chloroform (

) or Ethyl Acetate.[1] DCM's density is close to water when heavily loaded with solutes, making phase separation sluggish.[1]

Issue 2: "My product is streaking/tailing on the TLC plate."

Diagnosis: The basic secondary amine (piperidine NH) is interacting with the acidic protons of the silica gel hydroxyl groups (Si-OH). Solution:

-

Pre-treat the plate: Dip your TLC plate in a solution of 5% Triethylamine in Hexanes and dry it before spotting your compound.

-

Mobile Phase: Ensure your eluent contains 1-2%

or -

Reference: Tailing of basic amines on silica is a known phenomenon caused by ion-exchange interactions with silanols [2].[1]

Issue 3: "I cannot get rid of Diethylamine (starting material)."

Diagnosis: Diethylamine is also a secondary amine, so it follows the target through the Acid-Base extraction (it protonates and deprotonates at similar pH). Differentiation Strategy:

-

Volatility: Diethylamine boils at 55°C . The target boils >250°C.[1]

-

Action: Rotovap the crude reaction mixture aggressively (40°C, <50 mbar) before starting the workup. Co-evaporation with Toluene can help drag out the diethylamine.[1]

-

-

Water Solubility: Diethylamine is highly water-soluble even as a free base.[1]

-

Action: In Step 5 of Protocol A (Final Extraction), increase the number of washes. The target is lipophilic (due to the piperidine and ethyl groups), while diethylamine prefers the aqueous phase.

-

Issue 4: "The optical rotation is lower than expected (Racemization)."

Diagnosis: The C2 position (alpha to the carbonyl) is chiral. If the coupling reaction involved high temperatures or strong bases (like excess TEA/DIEA) for long periods, the proton at C2 can be abstracted, leading to racemization via an enol intermediate. Prevention:

-

Coupling Conditions: Use "gentle" activation methods (e.g., EDC/HOBt or HATU) at 0°C to Room Temp. Avoid reflux.[1]

-

Base Choice: Use hindered bases (DIPEA) rather than TEA if possible, and do not use large excesses.

-

Purification: Acid-base extraction does not separate enantiomers.[1] If racemized, you must use Chiral HPLC (e.g., Chiralpak AD/OD columns) or recrystallization with a chiral acid (e.g., Tartaric Acid) [3].

Part 4: Impurity Profile Table

| Impurity | Origin | Removal Strategy |

| Diethylamine | Excess Reagent | High-vac evaporation (volatile); Water washes.[1] |

| Pipecolic Acid | Starting Material | Remains in Aqueous phase during Step 5 (at pH 12, it is a carboxylate anion, highly soluble in water). |

| DCU (Urea) | Coupling Byproduct | Insoluble in cold EtOAc/Ether.[1] Precipitate and filter.[1][6] |

| DMF | Solvent | Wash organic layer with 5% LiCl solution (DMF partitions into LiCl/H2O).[1] |

References

-

Phenomenex Technical Guides. "Strategies for peak shape improvement of basic analytes." Phenomenex.com.[1] Link

-

Chromatography Forum. "Tailing of basic compounds on silica." Chromforum.org. Link

-

Organic Syntheses. "Resolution of Pipecolic Acid and derivatives." Org.[1][7][8][9][10][11] Synth.2008 , 85, 15-24.[1] (Contextual reference for chiral handling of pipecolic derivatives). Link

-

PubChem Compound Summary. "Piperidine-2-carboxamide."[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. 2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 5. CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. reddit.com [reddit.com]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility & Handling of N,N-Diethylpipecolamide

This guide serves as a comprehensive technical resource for researchers working with N,N-Diethylpipecolamide (N,N-diethyl-2-piperidinecarboxamide). It is designed to address solubility anomalies, purification challenges, and phase separation issues ("oiling out") common to this class of amphiphilic amides.[1]

Compound Identity:

-

IUPAC Name: N,N-diethyl-2-piperidinecarboxamide

-

Common Name: N,N-Diethylpipecolamide

-

Chemical Class: Cyclic amino-amide (Pipecolic acid derivative)

-

Key Functional Groups: Secondary amine (piperidine ring), Tertiary amide (exocyclic).[1]

Solubility Profile & Solvent Selection

The Core Challenge: N,N-Diethylpipecolamide exhibits "amphiphilic frustration."[1] The lipophilic diethyl and piperidine moieties drive solubility in organics, while the amide and secondary amine functions create strong hydrogen bonding potential.[1] This often leads to the formation of oils rather than crystals.[1]

Solubility Matrix

The following table summarizes the solubility behavior of the free base form at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred solvent for extraction and transport. Forms stable solutions. |

| Alcohols | Methanol, Ethanol, IPA | Excellent | Miscible.[1][2][3] Good for reactions but difficult to remove completely due to H-bonding.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Soluble, but high boiling points make product isolation difficult.[1] |

| Ethers | Diethyl Ether, THF | Moderate to Good | Warning: Often forms a supersaturated oil ("oiling out") rather than precipitating.[1] |

| Hydrocarbons | Hexane, Heptane | Poor | The compound is likely to separate as a dense oil.[1] Useful as an anti-solvent for trituration.[1] |

| Aqueous | Water (pH 7) | Moderate | Partial solubility.[1] pH dependent (see Section 3).[1] |

Troubleshooting FAQ: Dissolution Issues

Q: Why does my compound turn into a sticky oil when I add diethyl ether or hexane? A: This is a classic phase separation issue known as "oiling out."

-

Mechanism: The compound is thermodynamically more stable as an amorphous liquid phase than as a crystalline solid in these non-polar solvents.[1] The lattice energy of the crystal is not high enough to overcome the entropy of the liquid state in the presence of the solvent.[1]

-

Solution: Do not simply evaporate. Perform trituration .

Q: I cannot get the compound into solution for NMR. What should I use? A: Use CDCl₃ (Chloroform-d) . The acidic proton of chloroform interacts favorably with the amide carbonyl and the piperidine nitrogen, breaking up intermolecular aggregates and ensuring sharp peaks.[1]

Workup & Purification: The Self-Validating Protocol

The most reliable method to purify N,N-diethylpipecolamide and resolve solubility issues is Acid-Base Extraction . This method exploits the basicity of the piperidine nitrogen (pKa ~11).[1]

The "Switchable Solubility" Workflow

By manipulating pH, you can force the molecule to migrate between aqueous and organic phases, leaving impurities behind.[1]

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in DCM or Ethyl Acetate .

-

Acid Wash (Impurity Removal):

-

Extract the organic layer with 1M HCl (aq) .[1]

-

Chemistry: The piperidine nitrogen protonates (

), becoming highly water-soluble.[1] -

Separation: The N,N-diethylpipecolamide moves to the Aqueous Layer .[1] Non-basic impurities remain in the Organic Layer.[1]

-

Action: Keep the Aqueous Layer .[1] Discard the Organic Layer (after checking TLC).[1]

-

-

Basification (Recovery):

-

Extraction:

-

Extract the cloudy aqueous mixture with DCM (3x) .

-

Combine organic layers, dry over

, and concentrate.[1]

-

Visualization: Acid-Base Extraction Logic

Caption: Logical flow for the purification of N,N-diethylpipecolamide using pH-dependent solubility switching.

Salt Formation & Crystallization

If the free base remains an intractable oil, converting it to a solid salt is the best strategy for handling and long-term storage.[1]

Recommended Salt: Hydrochloride (HCl) The HCl salt of pipecolamides is typically a crystalline solid with high water solubility but very low solubility in ether/acetone.[1]

Protocol:

-

Dissolve the oily free base in a minimal amount of dry Ethanol or DCM .[1]

-

Add 2M HCl in Diethyl Ether (or bubble HCl gas) dropwise with stirring.

-

Observation: A white precipitate should form immediately.[1]

-

Workup: Filter the solid and wash with cold diethyl ether to remove residual free base or impurities.[1]

-

Drying: Dry under high vacuum to remove trapped solvent.[1]

References & Authority

The protocols above are derived from standard methodologies for the handling of amphiphilic piperidine derivatives and amide synthesis.[1]

-

PubChem. Compound Summary for CID 140623: Piperidine-2-carboxamide. National Library of Medicine (US).[1][4] [Link]

-

ResearchGate. Purification of N,N-diethylnicotinamide and related amides. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Table 4-2, Physical and Chemical Properties of DEET - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858 - PubChem [pubchem.ncbi.nlm.nih.gov]

removing unreacted diethylamine from carboxamide product

Welcome to the Purification Technical Support Center .

Ticket Subject: Removal of Unreacted Diethylamine (DEA) from Carboxamide Product. Assigned Specialist: Senior Application Scientist, Separation Technologies. Status: Open.

Triage: Diagnostic Flowchart

Before proceeding with a specific protocol, determine the stability profile of your carboxamide product. Use the decision tree below to select the safest removal strategy.

Figure 1: Decision matrix for selecting the optimal diethylamine removal method based on product stability.

Method 1: The Acidic Wash (Standard Protocol)

Best For: Acid-stable carboxamides (e.g., simple alkyl/aryl amides). Mechanism: Protonation.[1][2] Diethylamine (DEA) is a secondary amine with a pKa of approximately 11.0 [1].[1] To force it into the aqueous layer, you must lower the pH of the aqueous phase to at least 2 units below the pKa (pH < 9).

Protocol

-

Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

-

The Wash: Wash the organic layer 3 times with 10% aqueous Citric Acid or 1M HCl .[1]

-

Note: Citric acid is preferred for amides that might be slightly sensitive to strong mineral acids.[1]

-

-

Validation: Check the pH of the aqueous waste layer.[1] It must remain acidic (pH < 2).[1] If it is basic, the amine has overwhelmed the acid; add more acid wash.

-

Separation: Separate the organic layer, wash once with Brine (sat.[1] NaCl) to remove residual acid/water, dry over

, and concentrate.[1]

Troubleshooting FAQ

Q: I formed a terrible emulsion. Now what? A: Amides can act as surfactants.[1] Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer, forcing a phase separation.

Q: Why Citric Acid instead of HCl? A: Citric acid acts as a buffer.[1] It is strong enough to protonate DEA (pKa ~11) but mild enough to preserve acid-labile protecting groups like Boc (t-butyloxycarbonyl), which might degrade in 1M HCl [2].[1]

Method 2: Azeotropic Co-evaporation

Best For: Acid-sensitive products that are thermally stable.[1] Mechanism: Vapor Pressure Modification & Hydrogen Bond Breaking.[1] DEA is volatile (bp 55°C), but it often "sticks" to carboxamides via strong intermolecular Hydrogen bonding (DEA is both a donor and an acceptor).[1] Simple rotary evaporation often fails because the amide holds onto the DEA.

Protocol

-

Solvent Swap: Do not just rely on vacuum.[1] Add a co-solvent.[1]

-

The "Carrier" Solvents:

-

Execution:

Data: Boiling Point Considerations

| Component | Boiling Point | Role in Removal |

|---|---|---|

| Diethylamine | 55°C | Impurity (Volatile) |

| Methanol | 64.7°C | H-Bond Disruptor |

| Toluene | 110.6°C | Azeotrope Carrier |

| Carboxamide | >150°C (Typ.) | Product (Non-volatile) |[1]

Method 3: Solid-Supported Scavenging (The "Magic" Bullet)

Best For: High-value intermediates, late-stage drug candidates, or parallel synthesis libraries where liquid-liquid extraction is difficult. Mechanism: Covalent Capture (Chemisorption).[1]

If you cannot use acid and cannot heat the sample, use a Polymer-Supported Isocyanate (PS-Isocyanate) resin. The resin acts as a "lobster trap" for the nucleophilic amine.

The Chemistry

The unreacted DEA attacks the electrophilic isocyanate on the bead, forming a urea linkage. The DEA is now covalently bound to the plastic bead.

Figure 2: Mechanism of electrophilic scavenging using PS-Isocyanate resin.

Protocol

-

Stoichiometry: Calculate the theoretical excess of DEA (e.g., if you used 1.5 eq of DEA in the reaction, you have 0.5 eq excess). Use 2-3 equivalents of resin relative to the excess amine.

-

Solvent: Dissolve crude in DCM or THF (Resins need to swell to work; do not use water or methanol).

-

Incubation: Add resin and shake/stir gently for 2–4 hours at room temperature.

-

Filtration: Filter through a fritted glass funnel or cotton plug. Rinse the resin with DCM.[1]

-

Result: The filtrate contains your pure amide; the DEA is left on the beads.

Method 4: Chromatography (Last Resort)

Best For: When purification is required anyway.[1]

The Issue: DEA is basic and polar. On standard Silica Gel (

The Fix: The "Triethylamine Trick"

To run a clean column, you must "poison" the silica gel so it ignores the DEA.

-

Eluent Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system (e.g., 1% TEA / 49% EtOAc / 50% Hexanes).[1]

-

Logic: The TEA saturates the acidic sites on the silica.

-

Warning: This introduces TEA into your product.[1] However, TEA is much easier to remove via evaporation (Method 2) than DEA because it does not H-bond as strongly (tertiary amine vs. secondary amine).[1]

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 8021, Diethylamine. Retrieved from [Link]

-

University of Rochester. (n.d.).[1] Not Voodoo: Workup - Removing Amines. Retrieved from [Link]

-

Biotage. (n.d.).[1] Isolute® Scavengers: User Guide for Removal of Excess Reagents. Retrieved from [Link] (General reference for PS-Isocyanate mechanisms).[1]

Sources

Technical Support Center: Crystallization of N,N-diethylpipecolamide hydrochloride

Welcome to the Technical Support Center for the crystallization of N,N-diethylpipecolamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. As every compound possesses unique physicochemical properties, this center will equip you with the foundational knowledge and systematic approaches to develop a robust crystallization protocol for N,N-diethylpipecolamide hydrochloride, even in the absence of established procedures.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of amine hydrochlorides. Each problem is followed by a step-by-step guide to resolution, grounded in established chemical principles.

Issue 1: My N,N-diethylpipecolamide hydrochloride is "oiling out" instead of crystallizing.

"Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent system.

Root Cause Analysis and Corrective Actions:

-

Excessive Supersaturation: The most common cause is a solution that is too concentrated.

-

Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-2 mL) of the hot solvent to decrease the saturation level. Allow the solution to cool slowly.[1]

-

-